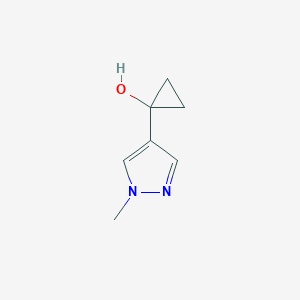
rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans is a chiral compound with significant interest in the field of organic chemistry. This compound features a pyrrolidine ring substituted with a bromophenyl group and a chlorine atom, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable dione precursor.
Introduction of Substituents: The bromophenyl and chlorine substituents are introduced via electrophilic aromatic substitution reactions. Common reagents include bromine and chlorine sources under controlled conditions to ensure regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter substituents, such as converting the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.
Applications De Recherche Scientifique
rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl and chlorine substituents play a crucial role in binding affinity and specificity, influencing the compound’s biological activity. The pyrrolidine ring structure provides a rigid framework that enhances selectivity towards specific molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(3R,4S)-3-(4-fluorophenyl)-4-chloropyrrolidine-2,5-dione, trans
- rac-(3R,4S)-3-(4-methylphenyl)-4-chloropyrrolidine-2,5-dione, trans
- rac-(3R,4S)-3-(4-iodophenyl)-4-chloropyrrolidine-2,5-dione, trans
Uniqueness
rac-(3R,4S)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione, trans is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and selectivity, setting it apart from its analogs with different substituents.
Propriétés
Numéro CAS |
1807938-88-0 |
|---|---|
Formule moléculaire |
C10H7BrClNO2 |
Poids moléculaire |
288.5 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



